molecular formula C19H11Cl2N3O B2869061 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline CAS No. 478029-24-2

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline

Cat. No.: B2869061
CAS No.: 478029-24-2
M. Wt: 368.22
InChI Key: ZEENKUSHZKCMBK-UHFFFAOYSA-N
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Description

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Pyrimethamine: An antiprotozoal drug with a pyrimidine ring.

Uniqueness

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .

Properties

IUPAC Name

5-chloro-8-[5-(4-chlorophenyl)pyrimidin-2-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O/c20-14-5-3-12(4-6-14)13-10-23-19(24-11-13)25-17-8-7-16(21)15-2-1-9-22-18(15)17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEENKUSHZKCMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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